molecular formula C14H13NO2 B2981759 (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide CAS No. 463322-07-8

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

Cat. No. B2981759
CAS RN: 463322-07-8
M. Wt: 227.263
InChI Key: OJPDPZNNYNDPSO-MDZDMXLPSA-N
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Description

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide, also known as MFPA, is a compound that has been studied for its potential applications in scientific research. This molecule is a member of the class of compounds known as chalcones, which are known for their diverse biological activities.

Scientific Research Applications

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In anti-inflammatory research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In antioxidant research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to scavenge free radicals and protect cells from oxidative stress. In anticancer research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Mechanism Of Action

The mechanism of action of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anti-inflammatory research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In antioxidant research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to scavenge free radicals and protect cells from oxidative stress. In anticancer research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to have various biochemical and physiological effects. In anti-inflammatory research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to reduce the production of inflammatory cytokines such as IL-6 and TNF-α. In antioxidant research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to scavenge free radicals and protect cells from oxidative stress. In anticancer research, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which allows for the production of high yields of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide with high purity. One limitation of using (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many future directions for research on (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapies for various diseases. Another direction is to explore its potential applications in other scientific fields, such as neurology and immunology. Additionally, research could focus on developing new derivatives of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide with improved biological activities and reduced toxicity. Overall, (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide is a promising compound for scientific research with many potential applications.

Synthesis Methods

The synthesis of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide involves the reaction between 5-methylfurfural and acetophenone in the presence of a base catalyst such as potassium hydroxide. The resulting product is then treated with an acid to yield (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide. This method has been optimized to produce high yields of (E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide with high purity.

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-8-13(17-11)9-10-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDPZNNYNDPSO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-methylfuran-2-yl)-N-phenylprop-2-enamide

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